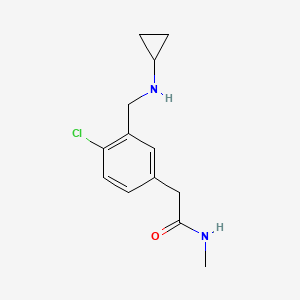
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyclopropylaminomethyl group, and an N-methyl-acetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropylaminomethyl Group: This step involves the reaction of cyclopropylamine with a suitable aldehyde or ketone to form the corresponding imine, followed by reduction to yield the cyclopropylaminomethyl group.
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro substituent.
Coupling Reaction: The cyclopropylaminomethyl group is then coupled with the chlorinated phenyl ring through a nucleophilic substitution reaction.
Formation of the N-methyl-acetamide Moiety: Finally, the N-methyl-acetamide group is introduced through an acylation reaction using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyclopropylamine: A primary aliphatic amine used in organic synthesis and pharmaceutical intermediates.
Arylacetamide Analogs: Compounds with similar structural features used in medicinal chemistry.
Uniqueness
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC名 |
2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C13H17ClN2O/c1-15-13(17)7-9-2-5-12(14)10(6-9)8-16-11-3-4-11/h2,5-6,11,16H,3-4,7-8H2,1H3,(H,15,17) |
InChIキー |
OOOSJKGRVOUWDG-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CC1=CC(=C(C=C1)Cl)CNC2CC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














